5-Methoxy-2-(piperidin-3-yloxy)pyridinedihydrochloride

Description

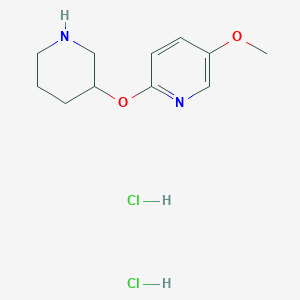

5-Methoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group at position 5 and a piperidin-3-yloxy moiety at position 2. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or chemical research applications.

Properties

IUPAC Name |

5-methoxy-2-piperidin-3-yloxypyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.2ClH/c1-14-9-4-5-11(13-8-9)15-10-3-2-6-12-7-10;;/h4-5,8,10,12H,2-3,6-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFINZKJJXAQAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)OC2CCCNC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(piperidin-3-yloxy)pyridinedihydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

Attachment of the Methoxy Group: The methoxy group is introduced via a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.

Formation of the Piperidine Ring: The piperidine ring is synthesized separately through cyclization reactions.

Ether Linkage Formation: The piperidine ring is then attached to the pyridine ring via an ether linkage using reagents like sodium hydride and an appropriate alkyl halide.

Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or piperidine rings are replaced with other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products Formed:

Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

Reduced Derivatives: Compounds with fewer oxygen-containing functional groups.

Substituted Derivatives: Compounds with different functional groups replacing the original ones on the pyridine or piperidine rings.

Scientific Research Applications

Chemistry: 5-Methoxy-2-(piperidin-3-yloxy)pyridinedihydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is often employed in assays to investigate enzyme inhibition and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. It is studied for its potential therapeutic effects and as a lead compound for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(piperidin-3-yloxy)pyridinedihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2-Methoxy-6-(piperidin-3-yloxy)pyridine dihydrochloride Structural Differences: This positional isomer of the target compound features methoxy and piperidinyloxy groups at positions 2 and 6, respectively, on the pyridine ring. The altered substituent positions may influence electronic distribution, solubility, and receptor-binding affinity in biological systems .

4-(Diphenylmethoxy)piperidine Hydrochloride Structural Contrasts: Contains a piperidine core linked to a diphenylmethoxy group instead of a pyridine ring. The absence of a pyridine moiety and the presence of bulky aromatic substituents reduce its polarity compared to the target compound. Physicochemical Properties: Molecular weight = 303.83 g/mol (C₁₈H₂₁NO·HCl). The hydrochloride salt improves aqueous solubility, a trait shared with the target compound’s dihydrochloride form .

Pioglitazone Hydrochloride

- Functional Comparison : A thiazolidinedione derivative with a pyridine ring substituted with ethoxy and benzyl groups. While structurally distinct, its hydrochloride salt form and pyridine backbone highlight shared strategies for enhancing bioavailability in pharmaceuticals .

Molecular Weight and Solubility

- Estimated Molecular Weight: Assuming a base structure of C₁₂H₁₆N₂O₂, the dihydrochloride form (C₁₂H₁₈Cl₂N₂O₂) would have a molecular weight of ~317.2 g/mol, higher than mono-hydrochloride analogues like 4-(Diphenylmethoxy)piperidine Hydrochloride (303.83 g/mol) .

- Solubility Trends : Hydrochloride salts generally exhibit improved water solubility compared to free bases, a critical factor in drug formulation.

Biological Activity

5-Methoxy-2-(piperidin-3-yloxy)pyridinedihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a methoxy group and a piperidine moiety. The dihydrochloride salt form enhances its solubility, making it suitable for various biological assays. The molecular formula is CHClNO, with a molecular weight of approximately 275.18 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities that may be beneficial in therapeutic contexts:

- Neurotransmitter Modulation : It has been shown to interact with serotonin receptors, particularly the 5-HT1F subtype, suggesting potential applications in treating mood disorders and anxiety .

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory effects, which could be useful in managing conditions characterized by chronic inflammation.

- Analgesic Effects : The compound has demonstrated analgesic activity in various animal models, indicating its potential as a pain management agent.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to modulate neurotransmitter systems by binding to specific receptors, thereby influencing neuronal signaling pathways. This modulation can lead to alterations in mood and perception of pain.

Case Studies and Experimental Evidence

-

Serotonin Receptor Interaction :

- A study evaluated the binding affinity of this compound to serotonin receptors. Results indicated a significant affinity for the 5-HT1F receptor, which is implicated in the regulation of mood and anxiety.

-

Anti-inflammatory Activity :

- In vitro assays demonstrated that the compound could inhibit pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent.

- Analgesic Activity :

Comparative Biological Activity

To better understand the unique characteristics of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 5-Chloro-2-(piperidin-4-yloxy)pyridine | Chlorine substitution | Potential GPR119 agonist | Chlorine enhances lipophilicity |

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Trifluoromethyl group | GPR119 agonist | Trifluoromethyl increases metabolic stability |

| 2-(Piperidin-4-yloxy)quinoline | Quinoline ring structure | Antimicrobial properties | Quinoline provides distinct pharmacological profiles |

This table highlights the distinct pharmacological profiles and potential therapeutic applications of compounds related to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.